5-Acetyl-2-chloro-6-methylnicotinonitrile
Overview
Description
5-Acetyl-2-chloro-6-methylnicotinonitrile is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol It is a derivative of nicotinonitrile, characterized by the presence of acetyl, chloro, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-chloro-6-methylnicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylpyridine and acetonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-chloro-6-methylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.
Condensation Reactions: The acetyl group can participate in condensation reactions with other compounds, forming new chemical bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
5-Acetyl-2-chloro-6-methylnicotinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Acetyl-2-chloro-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,4-dimethylnicotinonitrile
- 2-Amino-5-bromo-4-methylnicotinonitrile
- 2-Chloro-5-methylnicotinonitrile
Uniqueness
5-Acetyl-2-chloro-6-methylnicotinonitrile is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-acetyl-2-chloro-6-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-8(6(2)13)3-7(4-11)9(10)12-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSEFHIDZKEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363076 | |
Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121348-15-0 | |
Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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